molecular formula C11H11N3O B5936861 5-(2-ethoxypyridin-3-yl)pyrimidine

5-(2-ethoxypyridin-3-yl)pyrimidine

Cat. No.: B5936861
M. Wt: 201.22 g/mol
InChI Key: WRBZRMWLXHRTRZ-UHFFFAOYSA-N
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Description

5-(2-Ethoxypyridin-3-yl)pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxypyridin-3-yl)pyrimidine typically involves the condensation of 2-ethoxypyridine-3-carbaldehyde with guanidine or its derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve multi-step processes that include the preparation of key intermediates followed by cyclization reactions. These methods are optimized for high yield and purity, and they often employ catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxypyridin-3-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

5-(2-Ethoxypyridin-3-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-ethoxypyridin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Ethoxypyridin-3-yl)pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group at the 2-position of the pyridine ring can enhance its solubility and bioavailability compared to other pyrimidine derivatives .

Properties

IUPAC Name

5-(2-ethoxypyridin-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-15-11-10(4-3-5-14-11)9-6-12-8-13-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBZRMWLXHRTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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